N-(2-(5-acetylthiophen-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that features a thiophene ring, an ethoxy group, and a fluorobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting thiophene derivative is then subjected to further functionalization to introduce the acetyl group and the ethyl chain.
The next step involves the sulfonation of the fluorobenzene ring, which can be achieved using sulfonyl chloride in the presence of a base such as pyridine . The final step is the coupling of the thiophene derivative with the sulfonated fluorobenzene derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol or further to an alkane.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Its structural features suggest it could be explored as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the sulfonamide group suggests it could inhibit enzymes that rely on sulfonamide binding sites .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and fluorobenzenesulfonamide groups may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S2/c1-3-22-15-6-5-13(10-14(15)17)24(20,21)18-9-8-12-4-7-16(23-12)11(2)19/h4-7,10,18H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWSGAQPKURRFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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